KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 Calcium Hydrate, is a stable isotope-labeled form of Mitiglinide Calcium Hydrate. This compound is primarily recognized for its role as an insulinotropic agent, functioning as an antagonist to ATP-sensitive potassium channels (KATP). The presence of the deuterium atoms in the d8 designation allows for more precise tracking in metabolic studies and pharmacokinetic research.
KAD-1229-d8 Calcium Hydrate falls under the category of pharmaceutical compounds, specifically classified as a potassium channel antagonist. It is utilized in diabetes research due to its ability to stimulate insulin secretion from pancreatic beta cells.
The synthesis of KAD-1229-d8 Calcium Hydrate involves a series of chemical reactions that incorporate deuterium into the Mitiglinide structure. The general synthetic pathway includes:
The technical details of the synthesis often involve controlling reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the incorporation of deuterium and the structural integrity of the final product.
KAD-1229-d8 Calcium Hydrate has a complex molecular structure characterized by its specific arrangement of atoms. The presence of calcium ions and deuterium atoms alters its physical properties compared to non-labeled Mitiglinide.
The molecular formula for KAD-1229-d8 Calcium Hydrate can be represented as . The addition of deuterium alters its mass and can influence its behavior in biological systems, making it valuable for research applications.
KAD-1229-d8 Calcium Hydrate participates in various chemical reactions typical for potassium channel antagonists. These include:
The kinetics of these reactions can be studied using advanced analytical methods such as mass spectrometry or high-performance liquid chromatography (HPLC), allowing researchers to quantify how KAD-1229-d8 affects insulin release and other physiological responses.
KAD-1229-d8 Calcium Hydrate functions primarily by blocking ATP-sensitive potassium channels on pancreatic beta cells. This blockade leads to depolarization of the cell membrane, resulting in calcium influx and subsequent insulin secretion.
Research indicates that compounds like KAD-1229-d8 can enhance insulin release in response to glucose levels, making them significant in diabetes management studies. The mechanism can be quantitatively assessed through in vitro assays measuring insulin levels post-stimulation with glucose.
KAD-1229-d8 Calcium Hydrate typically appears as a white crystalline powder. Its solubility in water is influenced by the presence of calcium ions and hydration states.
Key chemical properties include:
KAD-1229-d8 Calcium Hydrate has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4